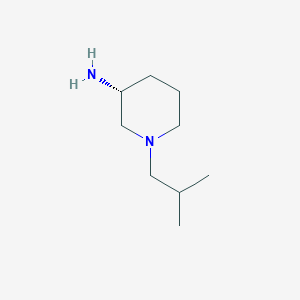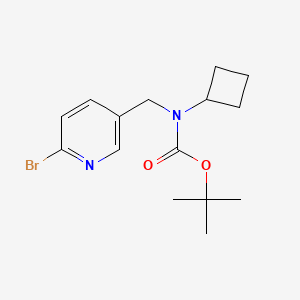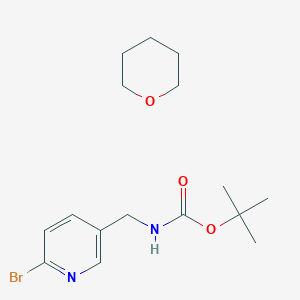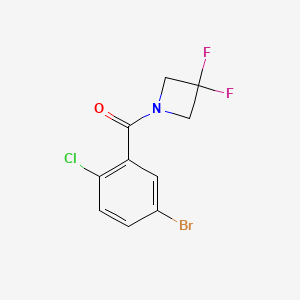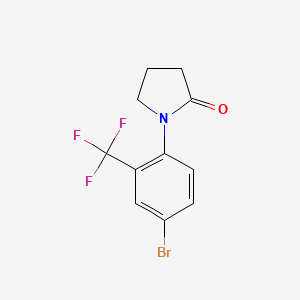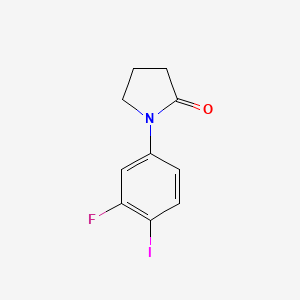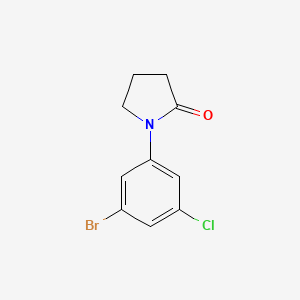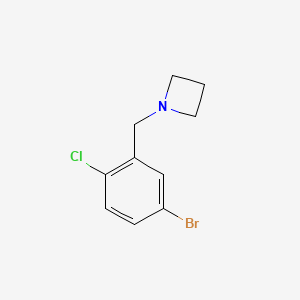
1-(5-Bromo-2-chlorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom on the benzyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
準備方法
The synthesis of 1-(5-Bromo-2-chlorobenzyl)azetidine can be achieved through several routes. One common method involves the alkylation of azetidine with 5-bromo-2-chlorobenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating the nucleophilic substitution reaction .
Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported .
化学反応の分析
1-(5-Bromo-2-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions with m-CPBA can produce azetidinones .
科学的研究の応用
1-(5-Bromo-2-chlorobenzyl)azetidine has several applications in scientific research:
作用機序
The mechanism by which 1-(5-Bromo-2-chlorobenzyl)azetidine exerts its effects is largely dependent on its interactions with biological targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various biochemical pathways. For example, they can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
類似化合物との比較
1-(5-Bromo-2-chlorobenzyl)azetidine can be compared with other azetidine derivatives, such as:
1-Benzylazetidine: Lacks the bromine and chlorine substituents, resulting in different reactivity and biological activity.
1-(2-Chlorobenzyl)azetidine: Contains only a chlorine substituent, which affects its chemical properties and applications.
1-(5-Bromo-2-methylbenzyl)azetidine:
The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZWFBMMHNNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

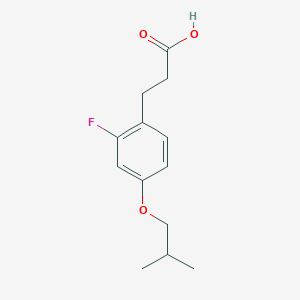
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8160314.png)
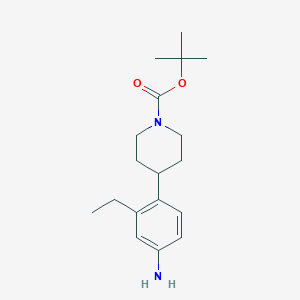
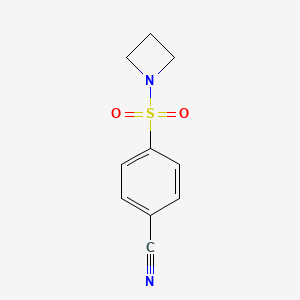
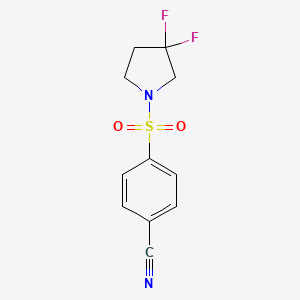
![tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate](/img/structure/B8160339.png)
